molecular formula C8H7N3O4 B1481614 1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 2090970-12-8

1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Cat. No.: B1481614
CAS No.: 2090970-12-8
M. Wt: 209.16 g/mol
InChI Key: DKWSIWTZBMSTQG-UHFFFAOYSA-N
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Description

1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O4 and its molecular weight is 209.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It has been synthesized in the context of transition metal complexes . These complexes often interact with various biological targets, influencing cellular processes.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of transition metal complexes , which can interact with various biochemical pathways.

Result of Action

It’s worth noting that similar compounds have been used in the synthesis of transition metal complexes , which can have various effects on cellular processes.

Action Environment

The action, efficacy, and stability of 1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals. Additionally, the compound has been synthesized using a hydrothermal hydrolysis reaction , suggesting that it may be stable under high-temperature, high-pressure conditions.

Biochemical Analysis

Biochemical Properties

1-(Carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with transition metals such as cobalt and nickel, which can influence its biochemical activity . These interactions often involve coordination bonds and hydrogen bonding, which can affect the stability and reactivity of the compound in biochemical environments.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can lead to changes in cellular redox states and impact the activity of redox-sensitive signaling pathways . Additionally, it can modulate the expression of genes involved in metal ion homeostasis and oxidative stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming stable complexes that can inhibit or activate enzymes involved in critical biochemical pathways . These interactions can lead to changes in enzyme activity, substrate affinity, and overall metabolic flux. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of metal ions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of redox balance and metal ion homeostasis. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on metal ion homeostasis and oxidative stress responses. At high doses, it can lead to toxicity and adverse effects, such as oxidative damage and disruption of cellular metabolism . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for metal ion metabolism and redox balance . These interactions can influence metabolic flux and the levels of various metabolites. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported into mitochondria, where it can influence mitochondrial function and redox balance.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in mitochondria can impact mitochondrial metabolism and oxidative stress responses.

Properties

IUPAC Name

1-(carboxymethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4/c12-7(13)4-10-1-2-11-6(10)3-5(9-11)8(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWSIWTZBMSTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 2
1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 3
1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 4
1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 5
1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Reactant of Route 6
1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.